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Compound of Interest

Compound Name:
2,2,2-Trifluoro-1-(piperidin-4-

YL)ethanone

CAS No.: 866929-67-1

Cat. No.: B3030110 Get Quote

Executive Summary & Strategic Significance
4-(Trifluoroacetyl)piperidine hydrochloride (CAS: 1372103-92-8) is a high-value fluorinated

building block used extensively in the synthesis of pharmaceutical candidates. Its structural

core—a piperidine ring substituted with a trifluoroacetyl group—offers two distinct advantages

in drug design:[1][2]

The Piperidine Scaffold: A ubiquitous pharmacophore found in numerous FDA-approved

drugs (e.g., donepezil, ritalin).

The Trifluoroacetyl Moiety: A versatile handle for introducing fluorine, which modulates

lipophilicity (LogP), metabolic stability, and protein-ligand binding interactions.

However, this compound presents a unique analytical challenge: the "Hydrate Chameleon"

effect. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent

carbonyl highly susceptible to nucleophilic attack by water, leading to a stable equilibrium

between the ketone and its gem-diol (hydrate) form. This guide provides a robust, self-

validating framework to accurately characterize this dynamic material.

Chemical Identity & Physicochemical Profile[3][4]
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Parameter Specification

IUPAC Name
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one

hydrochloride

CAS Number 1372103-92-8 (HCl Salt); 340-07-8 (Free Base)

Molecular Formula C₇H₁₀F₃NO[2][3][4][5][6] · HCl

Molecular Weight 217.62 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in non-polar solvents

Hygroscopicity
High (Forms gem-diol upon exposure to

atmospheric moisture)

The "Hydrate Chameleon": Mechanistic Insight
Before attempting spectral analysis, one must understand the equilibrium governing this

molecule. Unlike typical ketones, trifluoromethyl ketones exist in a dynamic equilibrium with

their hydrate form in the presence of trace water.

The Mechanism: The strong electron-withdrawing effect of the

group destabilizes the carbonyl carbon (

), making it hyper-electrophilic. Water (from the atmosphere or solvent) attacks this carbon to
form a stable gem-diol.

Visualization: Ketone-Hydrate Equilibrium
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Figure 1: The dynamic equilibrium between the ketone and gem-diol forms. This equilibrium is

solvent-dependent and critical for interpreting NMR data.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)
Objective: Confirm structure and assess the ketone/hydrate ratio.

Solvent Strategy:

DMSO-d₆: Recommended. The hygroscopic nature of the salt often introduces water. DMSO

will typically show distinct signals for both the ketone and the hydrate if water is present.

D₂O: Forces the equilibrium almost entirely to the hydrate (gem-diol) form. Use this to

simplify the spectrum if the mixture in DMSO is too complex.

Protocol:
¹H NMR (Proton):

Ketone Form: Look for the methine proton (CH-C=O) around 3.0 - 3.5 ppm.

Hydrate Form: The methine proton shifts upfield due to the loss of the carbonyl anisotropy.
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Exchangeable Protons: In dry DMSO-d₆, the gem-diol –OH protons may appear as a

broad singlet or doublet around 6.0 - 7.0 ppm.

¹⁹F NMR (Fluorine) - The Diagnostic Tool:

Ketone: Singlet, typically -75 to -80 ppm.

Hydrate: Singlet, shifted upfield by ~3-5 ppm (e.g., -82 to -85 ppm).

Note: Integrating these two peaks gives the precise molar ratio of ketone to hydrate in the

solution.

¹³C NMR (Carbon):

Ketone Carbonyl: Quartet (coupling with F) at ~180-200 ppm (often weak due to splitting).

Hydrate Carbon: Quartet at ~90-95 ppm (characteristic of sp³ hybridized C attached to CF₃

and OH).

Mass Spectrometry (MS)
Method: LC-MS (ESI, Positive Mode).

Observation: The parent ion

is 182.1 m/z (for the free base C₇H₁₀F₃NO).

The Hydrate Artifact: You may observe a peak at

(200.1 m/z) corresponding to the hydrate. Do not interpret this as an impurity; it is an
ionization artifact common with trifluoromethyl ketones.

Infrared Spectroscopy (FT-IR)
Ketone C=O[7] Stretch: Strong band at 1710–1730 cm⁻¹.

Hydrate O-H Stretch: Broad band at 3200–3500 cm⁻¹.
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Insight: A diminished C=O peak accompanied by a strong OH band indicates significant

hydration of the bulk solid.

Purity Analysis (HPLC)[13][14]
Challenge: The compound lacks a strong UV chromophore (only the carbonyl and end-

absorption). Standard UV detection at 254 nm is insufficient.

Recommended Method: Reverse Phase with CAD/ELSD or Low-UV

Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

4.6 x 100 mm

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)

Mobile Phase B Acetonitrile + 0.1% TFA

Gradient 5% B to 95% B over 10-15 minutes

Flow Rate 1.0 mL/min

Detection
CAD (Charged Aerosol Detector) or UV at 210

nm

Column Temp 30°C

Why Acidic Mobile Phase? The piperidine nitrogen is basic. Without acid (TFA/Formic), the

amine will interact with silanols on the column, causing severe peak tailing. Acid ensures the

amine is fully protonated (

), improving peak symmetry.

Analytical Workflow Diagram
This flowchart guides the analyst through the decision-making process for characterizing a new

batch.
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Figure 2: Step-by-step analytical decision tree.
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Handling & Stability Guidelines
Storage: Store at 2-8°C or -20°C under an inert atmosphere (Argon/Nitrogen). The HCl salt

is hygroscopic.

Handling: Weigh quickly in a low-humidity environment. Prolonged exposure to air will

convert the surface to the gummy gem-diol form, altering the effective molecular weight.

Stoichiometry Check: Perform a Silver Nitrate Titration to confirm the chloride content. This

ensures the material is a mono-hydrochloride salt and not a mixture of free base and salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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